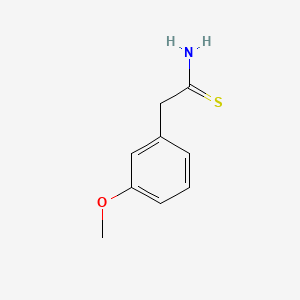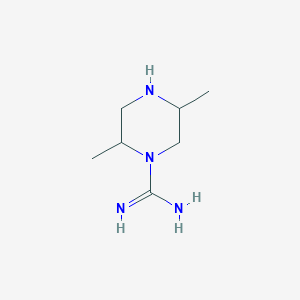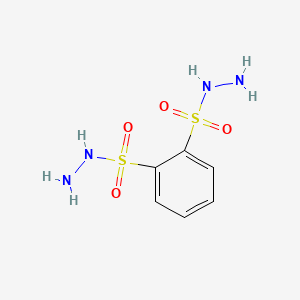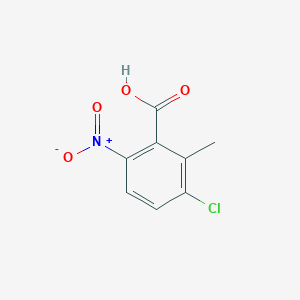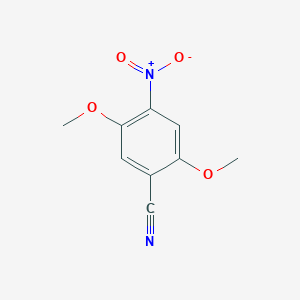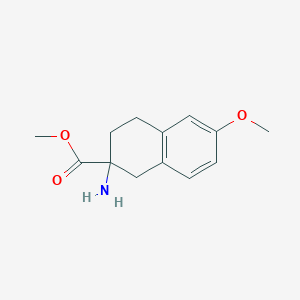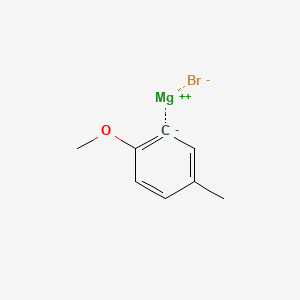
2-Methoxy-5-methylphenylmagnesium bromide
Descripción general
Descripción
2-Methoxy-5-methylphenylmagnesium bromide is a chemical compound with the molecular formula C8H9BrMgO and a molecular weight of 225.37 . It is also known by its IUPAC name, magnesium;1-methoxy-4-methylbenzene-6-ide;bromide .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-5-methylphenylmagnesium bromide consists of a benzene ring substituted with a methoxy group and a methyl group. The benzene ring is also bonded to a magnesium atom, which in turn is bonded to a bromide ion .Aplicaciones Científicas De Investigación
Synthesis Applications
2-Methoxy-5-methylphenylmagnesium bromide is utilized in various synthesis processes in organic chemistry. For instance, it has been used in the synthesis of 3-carbomethoxy-3,4-dialkylcyclohexanones, demonstrating its role in the uncatalyzed 1,4-addition to methyl 5-methoxy-1,5-cyclohexadienylcarboxylate (Grootaert, Mijngheer, & Clercq, 1982). Furthermore, this compound has been part of reactions forming 2-(2′-hydroxyphenyl)pyridine-N-oxide via a reaction with 2-nitropyridine-N-oxide (Antkowiak & Gessner, 1984).
In Organometallic Chemistry
This chemical also finds importance in organometallic chemistry. It is involved in the addition of organometallic reagents to acyloxathianes, showcasing its versatility in reactions with different organometallic compounds (Bai & Eliel, 1992).
Role in Aromatic Arylation
The aromatic arylation of ortho-substituted azobenzenes with phenylmagnesium bromide has been investigated using derivatives of 2-methoxy-5-methylphenylmagnesium bromide. This illustrates its application in modifying the reactivity and properties of aromatic compounds (Bozzini, Risaliti, & Stener, 1970).
Contribution to Total Synthesis
It plays a significant role in the total synthesis of complex organic molecules. An example is its use in the enantioselective total synthesis of (+)-atisirene through a series of reactions including 1,6-conjugate addition (Ihara, Toyota, Fukumoto, & Kametani, 1986).
In Labelled Compound Synthesis
This compound has been utilized in the synthesis of labelled compounds for metabolic studies, highlighting its importance in producing compounds with specific isotopic labels (Mounetou, Poisson, Monteil, & Madelmont, 1998).
Mechanistic Studies in Organic Reactions
It contributes to understanding the mechanisms of reactions involving Grignard reagents. For example, it was used to study the reaction mechanism between Grignard reagents and nitroarenes (Bartoli et al., 1985).
Propiedades
IUPAC Name |
magnesium;1-methoxy-4-methylbenzene-6-ide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O.BrH.Mg/c1-7-3-5-8(9-2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCFLMZNJOMUCN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[C-]=C(C=C1)OC.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMgO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-methylphenylmagnesium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



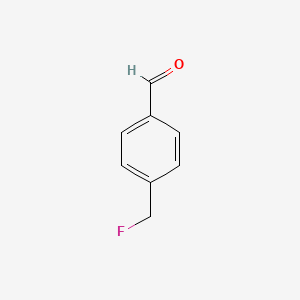
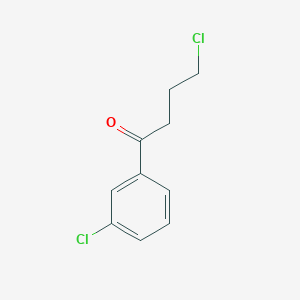
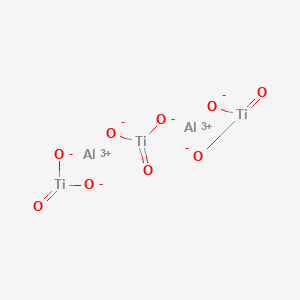
![3,4-Dihydroimidazo[4,5-b]pyridin-5-one](/img/structure/B1612289.png)
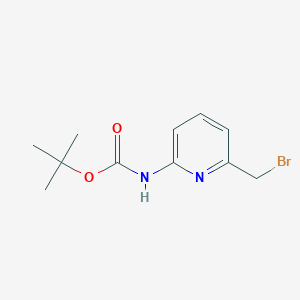
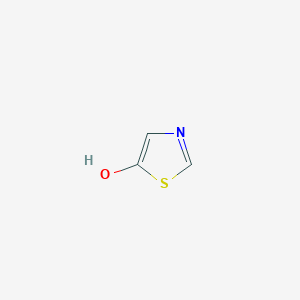
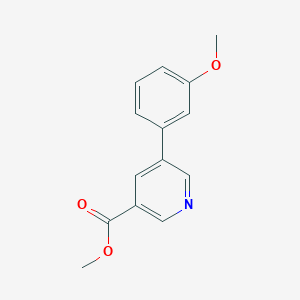
![4'-(Methylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612295.png)
